molecular formula C18H16ClF3N2O4 B2708090 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1795478-97-5

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2708090
CAS RN: 1795478-97-5
M. Wt: 416.78
InChI Key: WHCJDQQKWIRDRW-UHFFFAOYSA-N
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Description

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as TROX-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Chemical Properties

A novel approach to synthesizing di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement has been developed. This methodology is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides, indicating the potential utility of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the synthesis of complex organic molecules (Mamedov et al., 2016).

Electro-Fenton Degradation of Antimicrobials

The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems, utilizing both Pt or boron-doped diamond anodes and carbon felt or O2 diffusion cathodes, highlights the significance of hydroxyl radical production. These findings may have implications for the environmental remediation potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, given its structural similarities to the compounds studied (Sirés et al., 2007).

Magnetic Properties in Complex Structures

The self-assembly of dissymmetrical mononuclear entities with Mn(II) forming trinuclear complexes has been studied for its magnetic properties. This research could be relevant for understanding the magnetic interactions and potential applications of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in materials science and nanotechnology (Zhang et al., 2007).

Interaction Studies and Supramolecular Chemistry

Investigations into the interactions of N,N′-diaryloxalamides with pentafluorophenol (pfp) resulting in 1:2 molecular complexes provide insight into the hydrogen bonding and steric effects that govern the structure of supramolecular assemblies. This research may inform the development of novel supramolecular systems based on N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide for applications in molecular recognition and sensor design (Piotrkowska et al., 2007).

PET Radiotracer Development

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the development of PET radiotracers for studying CB1 cannabinoid receptors. This application is crucial for advancing research in neurology and pharmacology (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-27-15(13-4-2-3-5-14(13)19)10-23-16(25)17(26)24-11-6-8-12(9-7-11)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCJDQQKWIRDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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